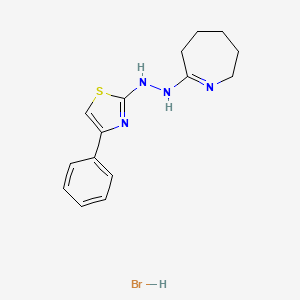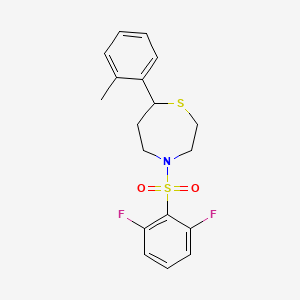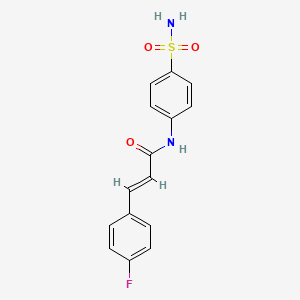![molecular formula C15H17ClN2O2S B2954913 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide CAS No. 1036616-28-0](/img/structure/B2954913.png)
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tumor-Associated Isozyme Inhibition
Sulfonamides, including 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide, have shown potential in inhibiting tumor-associated isozymes, specifically carbonic anhydrase IX. This isozyme differs significantly in its inhibition profile from other isozymes, suggesting the possibility of designing potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Antibiotic Detection in Milk
Sulfonamide derivatives are used in developing highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk. This is achieved by producing antibodies against specific sulfonamide structures, demonstrating the versatility of sulfonamides in analytical applications (Adrián et al., 2009).
Antiviral Activity
Some derivatives of sulfonamides, including the one , have shown antiviral activities. For example, certain sulfonamide compounds demonstrated anti-tobacco mosaic virus activity, highlighting their potential in virology and pharmacology (Chen et al., 2010).
Mitochondrial Function Study
In the study of mitochondrial function, sulfonamides have been used to investigate their effects on mitochondria isolated from rat liver and cancer cells. This research provides insights into the potential mechanisms of action of sulfonamides as antitumor agents (Rush et al., 1992).
Antibacterial and Antifungal Activity
Sulfonamide-derived compounds and their metal complexes have been shown to exhibit significant antibacterial and antifungal activities. This broad-spectrum activity indicates their potential in developing new antimicrobial agents (Chohan et al., 2009).
Conformational Study in Drug Design
Sulfonamide derivatives have been incorporated in studies focusing on molecular conformation or tautomeric forms, which are crucial for understanding their pharmaceutical and biological activities (Erturk et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10-7-14(17)15(8-11(10)2)21(19,20)18-9-12-5-3-4-6-13(12)16/h3-8,18H,9,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDKICXYMOOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036616-28-0 |
Source


|
| Record name | 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
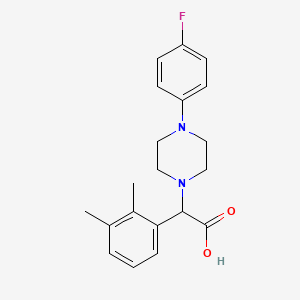
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2954831.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2954832.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954833.png)
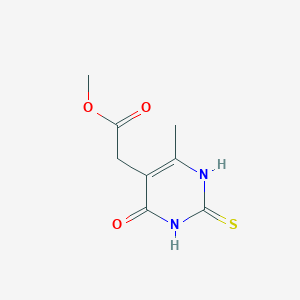
![3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide](/img/structure/B2954837.png)
![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2954844.png)
![2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2954846.png)
